5-Methylbenzofuran
Overview
Description
5-Methylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. The methyl group attached to the benzofuran moiety indicates that it is a substituted derivative of benzofuran.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involves the dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde . Another approach to synthesizing fully substituted furans, which could potentially be adapted for 5-methylbenzofuran, is through a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates . Additionally, the synthesis of 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives is reported to proceed via a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex and diverse. For example, the crystal structure of a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole has been determined using X-ray diffraction analysis . Similarly, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed both experimentally and theoretically .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, the molecular rearrangement of 5-methyl-4-nitrobenzofuroxan to 7-methyl-4-nitrobenzofuroxan has been studied, providing insights into the reactivity of benzofuroxans with substituents in the 5-position . The synthesis of 5-(bromomethylene)furan-2(5H)-ones and their ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis is another example of the chemical reactivity of benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the optical properties of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been investigated, showing that absorption and emission spectra vary with substituents . Theoretical studies, such as density functional theory (DFT), can provide additional insights into the properties of these compounds, as demonstrated in the study of 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-Ylidene)Methyl]Isobenzofuran-1(3h)-One .
Scientific Research Applications
Antimicrobial Activity : Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives and evaluated their antimicrobial activity against various fungal and bacterial species, demonstrating significant antimicrobial effects (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Antifungal and Antibacterial Effects : Ahluwalia, Arora, and Kaur (1986) worked on the synthesis of 2-amino- and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles and their derivatives, observing marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli (Ahluwalia, Arora, & Kaur, 1986).
Chemistry and Antibacterial Activity of Nitrobenzofurans : Powers (1976) synthesized 2-methylbenzofurans and investigated their antibacterial activity, finding that compounds like 2-Methyl-3-nitrobenzofuran demonstrated bacteriostatic properties (Powers, 1976).
Insecticidal Properties : Chauret et al. (1996) isolated neolignans from Piper decurrens, including derivatives of 2,3-dihydro-2-(4'-hydroxyphenyl)-3-methyl-5(E)-propenylbenzofuran, which exhibited insecticidal bioactivity (Chauret et al., 1996).
Pharmaceutical Applications : Al-Kurdi, Al-Jallad, Badwan, and Jaber (1999) developed a method using high-performance liquid chromatography to determine mebendazole and its degradation product in pharmaceutical forms, where mebendazole is a known anthelmintic drug (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Synthesis and Antiarrhythmic Activity : Bourgery et al. (1981) prepared various 5-aminobenzofuran derivatives from khellin and screened them for potential antiarrhythmic activity (Bourgery et al., 1981).
Chemical Reactions and Properties : Werstiuk and Ju (1989) studied the H–D exchange of 2-methylbenzofuran in neutral D2O at elevated temperatures, revealing specific labeling properties (Werstiuk & Ju, 1989).
Cytotoxic and Antiplatelet Activities : Wang, Chen, Kuo, and Liao (2004) evaluated dibenzofuran- and carbazole-substituted oximes for cytotoxic and antiplatelet activities, finding that specific compounds exhibited potent inhibitory activity against platelet aggregation (Wang, Chen, Kuo, & Liao, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZQNAOFWQGLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171571 | |
Record name | 5-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzofuran | |
CAS RN |
18441-43-5 | |
Record name | 5-Methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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